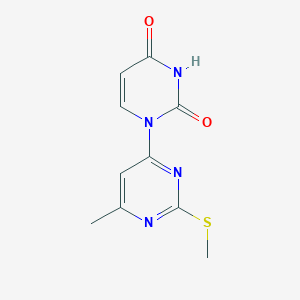
5-(3-methylbenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylbenzylidene)-2,4-imidazolidinedione, also known as MBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MBI is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, related to 5-(3-methylbenzylidene)-2,4-imidazolidinedione, has been synthesized and evaluated for its potential antidepressant activity. The study found that it does not inhibit the uptake of biogenic amines or possess monoamine oxidase inhibitory activity, suggesting a novel mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Catalytic Applications in Organic Synthesis
Research into ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazolidin-2-ylidene derivatives, highlights their efficiency in catalyzing C-N bond formation through a hydrogen-borrowing methodology. These complexes facilitate the formation of various quinolines and the N-benzylation of aniline under solvent-free conditions, showcasing their versatility in organic synthesis (Donthireddy, Illam, & Rit, 2020).
Anticancer Potential
A series of novel substituted imidazolidin-2,4-diones have been synthesized and screened for in vitro cytotoxicity against a panel of human tumor cell lines. Some analogs demonstrated potent growth inhibition and cytotoxicity, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies found significant activity against carrageenan-induced rat paw edema and inhibitory effects on writhing in albino mice, suggesting potential therapeutic applications in managing inflammation and pain (Khalifa & Abdelbaky, 2008).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their mechanism of action as potential anticancer drugs. These studies have shown that certain imidazolidines exhibit strong binding affinity to DNA, suggesting a possible role in modulating DNA-related processes within cancer cells (Shah, Nosheen, Munir, Badshah, Qureshi, Rehman, Muhammad, & Hussain, 2013).
Orientations Futures
Imidazole derivatives, including “5-(3-methylbenzylidene)-2,4-imidazolidinedione”, have shown promising results in various fields, particularly in drug development . Future research could focus on exploring their potential in treating various diseases and conditions, as well as improving their synthesis methods for better yield and efficiency .
Propriétés
IUPAC Name |
(5E)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKLMEXYFOBTGK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)


![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)


![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)
![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)
